molecular formula C10H15BrN2O2 B6631339 2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol

2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol

Cat. No. B6631339
M. Wt: 275.14 g/mol
InChI Key: PPIFJUFXEQKOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule that belongs to the class of pyridine derivatives and has a molecular formula of C11H16BrN2O2.

Mechanism of Action

The mechanism of action of 2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and signaling pathways involved in inflammation, cancer, and viral infections. It can also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol has been found to have various biochemical and physiological effects. It can suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It can also inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, it has been shown to have anti-viral activity against various viruses, including HIV, herpes simplex virus, and hepatitis B virus.

Advantages and Limitations for Lab Experiments

2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has a high degree of selectivity and potency, which makes it an attractive candidate for drug development. However, it also has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol. One of the most promising areas is its potential as a drug delivery system for targeted therapy. It can be conjugated to various molecules and nanoparticles to improve their specificity and efficacy. Another area of research is its potential as a treatment for viral infections, as it has shown promising results in vitro. Furthermore, its anti-inflammatory and anti-cancer properties make it a potential candidate for the treatment of various inflammatory and neoplastic diseases.

Synthesis Methods

The synthesis of 2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol involves a series of chemical reactions. The starting material for the synthesis is 5-bromo-6-methylpyridin-2-amine, which is reacted with ethylene oxide to form 2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol. The synthesis of this compound has been optimized over the years to improve its yield and purity.

Scientific Research Applications

2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential as a drug delivery system, as it can be easily conjugated to various molecules and nanoparticles.

properties

IUPAC Name

2-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-8-9(11)2-3-10(13-8)12-4-6-15-7-5-14/h2-3,14H,4-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIFJUFXEQKOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCCOCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol

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